N-(4-bromo-2-methylphenyl)-3-furamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-3-furamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a furan ring through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-3-furamide typically involves the condensation reaction between 4-bromo-2-methylaniline and furfural. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-3-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-3-furamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-3-furamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(2-iodo-4-methylphenyl)-2-bromoacetamide: Similar in structure but contains an iodine atom instead of a bromine atom.
4-Bromo-N-(2-methylphenyl)benzamide: Similar structure but with a benzamide group instead of a furamide group
Uniqueness
N-(4-bromo-2-methylphenyl)-3-furamide is unique due to the presence of both a bromine atom and a furan ring, which confer specific chemical and biological properties. Its unique structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to its analogs .
Properties
Molecular Formula |
C12H10BrNO2 |
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Molecular Weight |
280.12 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)furan-3-carboxamide |
InChI |
InChI=1S/C12H10BrNO2/c1-8-6-10(13)2-3-11(8)14-12(15)9-4-5-16-7-9/h2-7H,1H3,(H,14,15) |
InChI Key |
QMTSXZNIIYOKMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=COC=C2 |
Origin of Product |
United States |
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